molecular formula C9H12O2 B12656734 1-Methoxymethylnorborn-5-en-2-one CAS No. 61855-77-4

1-Methoxymethylnorborn-5-en-2-one

Cat. No.: B12656734
CAS No.: 61855-77-4
M. Wt: 152.19 g/mol
InChI Key: FDMWTALBJHAXIG-UHFFFAOYSA-N
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Description

1-Methoxymethylnorborn-5-en-2-one is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a bicyclic compound featuring a norbornene core with a methoxymethyl group attached to the second carbon and a ketone group at the fifth position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methoxymethylnorborn-5-en-2-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a Diels-Alder reaction involving a suitable diene and a dienophile. For instance, the reaction between cyclopentadiene and methoxymethyl vinyl ketone under controlled conditions can yield the desired product.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are optimized to favor the formation of the desired product.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methoxymethylnorborn-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-Methoxymethylnorborn-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research has explored its potential as a precursor for developing pharmaceuticals, especially those targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Methoxymethylnorborn-5-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

1-Methoxymethylnorborn-5-en-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

61855-77-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C9H12O2/c1-11-6-9-3-2-7(5-9)4-8(9)10/h2-3,7H,4-6H2,1H3

InChI Key

FDMWTALBJHAXIG-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(CC1=O)C=C2

Origin of Product

United States

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